Tri-n-octyltin Hydride
Description
Historical Context and Conceptual Evolution of Trialkyltin Hydrides
The journey of organotin chemistry began in 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide. wikipedia.org However, the field saw substantial growth in the 1900s, largely due to the discovery of Grignard reagents, which provided an efficient method for creating tin-carbon bonds. wikipedia.org Organotin hydrides, with the general formula R₄₋ₙSnHₙ, emerged as a crucial class of compounds within this family. wikipedia.org The parent compound, stannane (B1208499) (SnH₄), is an unstable gas, but the stability of organotin hydrides increases with the number of organic substituents. wikipedia.org
Initially, the synthesis of trialkyltin hydrides involved the reduction of organotin halides with reducing agents like lithium aluminum hydride. wikipedia.orgnih.gov Over time, other methods were developed, including the use of sodium borohydride (B1222165) and poly(methylhydrosiloxane). ucl.ac.ukgoogle.com A significant breakthrough was the discovery that the reaction of trialkyltin hydrides with alkyl halides proceeds via a radical chain mechanism involving short-lived trialkyltin radicals (R₃Sn•). ethernet.edu.et This understanding, further solidified by Neumann's work in 1964 showing a similar mechanism for reactions with alkenes and alkynes, laid the groundwork for the extensive use of trialkyltin hydrides in organic synthesis. ethernet.edu.et
While tributyltin hydride became a widely used reagent, concerns over its toxicity and the difficulty in removing tin-containing byproducts from reaction mixtures spurred the development of alternatives. orgsyn.orgorganic-chemistry.org This led to the exploration of other trialkyltin hydrides, including Tri-n-octyltin hydride, which offered advantages in terms of reduced toxicity and easier purification. google.com The longer alkyl chains in this compound increase its lipophilicity, facilitating its separation from reaction products through techniques like liquid-liquid extraction. google.com
Foundational Role of this compound as a Key Reagent in Radical Chemistry
This compound, like its more common counterpart tributyltin hydride, serves as a cornerstone reagent in radical chemistry. Its primary function is as a hydrogen atom donor, a property stemming from the relatively weak and non-polar tin-hydrogen bond that can undergo homolytic cleavage to generate a tri-n-octyltin radical. organic-chemistry.org This reactivity is harnessed in a multitude of synthetic transformations.
One of the most fundamental applications is the reduction of organic halides. ucl.ac.ukbjcop.in The tri-n-octyltin radical abstracts a halogen atom from an alkyl halide, generating an alkyl radical. This alkyl radical can then abstract a hydrogen atom from another molecule of this compound, propagating the radical chain and yielding the reduced alkane. mit.edu This process is highly efficient for iodides, bromides, and to a lesser extent, chlorides. ucl.ac.uk
Beyond simple reductions, this compound is instrumental in carbon-carbon bond-forming reactions. The intermediate alkyl radicals generated from halides or other precursors can be trapped by alkenes or alkynes in intermolecular or intramolecular additions. ucl.ac.ukresearchgate.net These radical cyclization reactions are particularly powerful for constructing five- and six-membered rings, and have also been successfully applied to the formation of larger medium-sized rings. researchgate.net
The versatility of this compound extends to other transformations, including deoxygenation reactions (such as the Barton-McCombie reaction), denitration, and hydrosilylation. organic-chemistry.orgbjcop.insioc-journal.cn The choice of this compound over other trialkyltin hydrides is often driven by practical considerations. Its lower volatility and the ease of removal of its tin-containing byproducts make it a more attractive option in many synthetic protocols, especially in larger-scale applications. google.comgoogle.com
Current Research Significance and Future Trajectories in Organic Synthesis
The significance of this compound in modern organic synthesis continues to be substantial, primarily due to the ongoing utility of radical-mediated reactions. thinkindiaquarterly.org Current research often focuses on leveraging its favorable physical properties to develop more sustainable and efficient synthetic methodologies. google.com One major area of interest is the development of catalytic systems that minimize the amount of tin reagent required, thereby addressing toxicity and purification concerns more effectively. nih.govorganic-chemistry.org This includes the use of a stoichiometric reducing agent, such as a silane, to regenerate the tin hydride in situ. organic-chemistry.org
Furthermore, the unique reactivity of this compound is being explored in increasingly complex synthetic contexts. Its application in tandem radical reactions, where a sequence of bond-forming and/or rearrangement events is initiated by a single radical generation step, allows for the rapid construction of intricate molecular architectures from simple precursors. chemicalbook.comresearchgate.net The stereoselectivity of these radical reactions is another active area of investigation, with the aim of developing methods for the asymmetric synthesis of chiral molecules. mit.edu
Looking ahead, the future of this compound in organic synthesis is likely to be shaped by the broader trends in the field, particularly the drive towards "green" chemistry. nih.gov Research into recyclable organotin reagents, including polymer-supported or fluorous-tagged versions of tin hydrides, aims to simplify purification and minimize waste. orgsyn.orgorganic-chemistry.org While the "tyranny of tin" has been challenged by the development of alternative radical initiators and mediators, the reliability and predictable reactivity of reagents like this compound ensure their continued relevance. nih.gov The focus will likely be on integrating these established reagents into more sophisticated and environmentally benign synthetic strategies.
Properties
CAS No. |
869-59-0 |
|---|---|
Molecular Formula |
C24H51Sn |
Molecular Weight |
458.4 g/mol |
InChI |
InChI=1S/3C8H17.Sn/c3*1-3-5-7-8-6-4-2;/h3*1,3-8H2,2H3; |
InChI Key |
XMHKTINRBAKEDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)CCCCCCCC |
Other CAS No. |
869-59-0 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tri N Octyltin Hydride
Established Preparative Routes to Tri-n-octyltin Hydride
Reduction of Tri-n-octyltin Halides and Oxides
The synthesis of this compound is commonly achieved through the reduction of corresponding tri-n-octyltin halides (chloride, bromide, iodide) and oxides. ucl.ac.ukrsc.org A prevalent method involves the use of reducing agents like lithium aluminum hydride. ucl.ac.ukorgsyn.org This reaction is typically performed in an ethereal solvent, such as diethyl ether or tetrahydrofuran, and results in high yields, often between 80-90%, after distillation. ucl.ac.uk
Another effective approach is the reduction of bis(tri-n-octyltin)oxide. google.comgoogle.com This can be accomplished using sodium borohydride (B1222165) in an aqueous solution stabilized with a base. google.com The reaction is carried out in a solvent that is immiscible or only slightly miscible with water, allowing for product isolation through phase separation with yields reported to be over 95%. google.com The use of an aliphatic alcohol as a solvent with sodium borohydride is also a documented method. google.com
The following table summarizes common reducing agents and their typical reaction conditions for the synthesis of trialkyltin hydrides from their corresponding halides and oxides.
| Precursor | Reducing Agent | Solvent | Typical Yield | Reference |
| Trialkyltin Halides | Lithium Aluminum Hydride | Diethyl ether, THF | 80-90% | ucl.ac.uk |
| Bis(trialkyltin)oxide | Sodium Borohydride (base stabilized) | Water-immiscible solvent | >95% | google.com |
| Trialkyltin Chlorides | Sodium borohydride | Glycol ether | Not specified | google.com |
| Bis(tributyltin) oxide | Poly(methylhydrosiloxane) | None (neat) | 90% | ucl.ac.uk |
This table presents generalized data for trialkyltin hydrides, which is applicable to this compound.
Hydride Interchange Reactions for Trialkyltin Hydride Synthesis
Hydride interchange reactions provide an alternative route for the synthesis of trialkyltin hydrides. google.com This method involves the reaction of a trialkyltin halide with a different organotin hydride, such as tri-n-butyltin hydride, to yield the desired trialkyltin hydride and the corresponding tri-n-butyltin halide. google.com While this method is of academic interest, its practicality can be limited by the availability of the starting organotin hydride. google.com
Innovative and Sustainable Approaches in this compound Synthesis
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for preparing this compound.
Solvent-Free Reaction Systems
Solvent-free reaction conditions represent a significant step towards greener chemical processes. nih.gov For the synthesis of trialkyltin hydrides, reagents like diethyl- or diisobutyl-aluminium hydride can be used without a solvent, providing good yields. ucl.ac.uk However, the difficulty in handling these reagents has limited their widespread use. ucl.ac.uk The reaction of organotin oxides with poly(methylhydrosiloxane), an involatile oil, is another example of a solvent-free system where the product hydride can be directly distilled from the reaction mixture. ucl.ac.uk
Applications of Poly(methylhydrosiloxane) as a Reducing Agent Precursor
Poly(methylhydrosiloxane) (PMHS) has emerged as an inexpensive, non-toxic, and mild reducing agent for various chemical transformations, including the synthesis of organotin hydrides. chemicalbook.comwikipedia.org It serves as an attractive alternative to more hazardous silanes. chemicalbook.com A particularly convenient laboratory preparation involves heating the organotin oxide, such as bis(tributyltin) oxide, in PMHS. This method can produce the corresponding hydride in high yields, for instance, tributyltin hydride has been prepared with a 90% yield using this process. ucl.ac.ukwikipedia.org PMHS can transfer its hydride to metal catalysts, including tin, which then participate in reduction reactions. chemicalbook.com
Considerations for Purity and Stability in Research-Scale Production
The purity and long-term stability of this compound are crucial for its successful application in research. Impurities, such as decomposition initiators or catalysts, can significantly limit the storage stability of the compound. google.com
A method designed to produce trialkyltin hydrides with excellent long-term stability involves the reaction of bis-(trialkyl-tin)oxides with a base-stabilized aqueous solution of sodium borohydride in a water-immiscible solvent. google.comgoogle.com This process yields a product of high purity (over 95%) directly after phase separation, without the need for additional purification steps that could introduce impurities or lead to yield loss. google.com The absence of decomposition-promoting substances is a key advantage of this method. google.com
Furthermore, the choice of reagents and reaction conditions can impact the purity of the final product. For example, while the reduction of trialkyltin chlorides with sodium borohydride is effective, it can be a complex process to manage. google.com Kinetic studies on the reduction of organic halides by tri-n-butylstannane have shown that reactions can be retarded by side reactions with solvents or impurities, highlighting the importance of a clean reaction system. nih.gov
Mechanistic Investigations of Tri N Octyltin Hydride Reactivity
Detailed Radical Chain Mechanisms
The most common reactions involving tri-n-octyltin hydride proceed through a radical chain mechanism. pharmacy180.com This process is characterized by three distinct phases: initiation, propagation, and termination. masterorganicchemistry.com The driving force for these reactions is often the relatively weak tin-hydrogen bond (approximately 74 kcal/mol for the analogous tributyltin hydride), which can undergo homolytic cleavage to initiate radical processes. organic-chemistry.org A classic example is the reduction of an organic halide (R'-X), which follows a well-established chain process where one equivalent of the tin hydride is required to reduce one equivalent of the halide. pharmacy180.com
Initiation: A radical initiator generates a tri-n-octylstannyl radical, (n-Oct)₃Sn•. libretexts.org
Propagation: The stannyl (B1234572) radical abstracts a halogen from the substrate to form a carbon-centered radical (R'•), which then abstracts a hydrogen atom from a new this compound molecule, regenerating the stannyl radical to continue the chain. pharmacy180.comvaia.com
Termination: The reaction concludes when any two radical species combine. masterorganicchemistry.com
The generation of the crucial tri-n-octylstannyl radical ((n-Oct)₃Sn•) is the first and most critical step in the radical chain. This initiation can be achieved through several methods:
Thermal Initiators: The most common method involves the thermal decomposition of an azo initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or the Vazo initiator 2,2'-azobis(2-methylbutyronitrile) (B80015). libretexts.orgacs.org Upon heating, these molecules extrude nitrogen gas to form carbon-centered radicals, which then abstract a hydrogen atom from this compound to produce the (n-Oct)₃Sn• radical. libretexts.org
Photolytic Initiation: Ultraviolet (UV) irradiation can also be used to initiate the reaction, often by promoting the homolytic cleavage of the Sn-H bond or other photosensitive precursors in the reaction mixture. ucl.ac.uk
Spontaneous Initiation: Some highly reactive organotin hydrides, particularly diorganotin hydrides, can undergo spontaneous homolytic decomposition at or below room temperature without an external initiator, directly forming the radicals needed to start the chain reaction. ucl.ac.uk
A specific application using this compound for the construction of a benzo[c]phenanthridine (B1199836) ring system employed 2,2'-azobis(2-methylbutyronitrile) as the radical initiator. acs.org
Once initiated, the reaction is sustained by a series of propagation steps. In the reduction of an alkyl halide (R'-X), these steps are:
(n-Oct)₃Sn• + R'-X → (n-Oct)₃Sn-X + R'•
R'• + (n-Oct)₃Sn-H → R'-H + (n-Oct)₃Sn•
The kinetics of these steps dictate the efficiency and outcome of the reaction. The rate of self-reaction between organotin radicals is extremely fast, approaching the diffusion-controlled limit. ucl.ac.uk The rate of hydrogen abstraction by alkyl radicals from the tin hydride is also very high. For the analogous tributyltin hydride, the rate constants for reaction with various alkyl radicals are all approximately 2 x 10⁶ M⁻¹s⁻¹. ucl.ac.uk
| Reacting Radical | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| Primary Alkyl Radical | ~2 x 10⁶ |
| Secondary Alkyl Radical | ~2 x 10⁶ |
| Tertiary Alkyl Radical | ~2 x 10⁶ |
| t-Butoxyl Radical | 2.1 x 10⁸ |
This table presents kinetic data for the analogous and widely studied tributyltin hydride system, which serves as a reliable model for the reactivity of this compound. ucl.ac.uk
In reactions where an intermediate radical can undergo more than one reaction, such as direct reduction or cyclization, the product distribution depends on the competing rates. The rate of reduction is a second-order process dependent on the concentrations of both the carbon radical and the tin hydride, while the rate of unimolecular cyclization is a first-order process dependent only on the carbon radical's concentration. pharmacy180.com Therefore, performing the reaction under high dilution conditions disfavors the bimolecular reduction step, often leading to a higher yield of the cyclized product. pharmacy180.com
Termination occurs when any two radicals combine, ending the chain. youtube.com Possible termination steps include the dimerization of two stannyl radicals or the combination of a stannyl radical with a carbon-centered radical. ucl.ac.uk
Polar and Ionic Reaction Pathways Involving this compound
Although radical reactions are its hallmark, this compound can also participate in polar and ionic mechanisms, particularly when the substrate or conditions favor such pathways. A clear balance between ionic and radical pathways can be controlled in the reactions of tributyltin hydride with quaternised haloalkyl pyridinium (B92312) salts. rsc.org
The reaction rate increases in more polar solvents. nih.gov
Kinetic isotope effect (KIE) studies provide values consistent with a polar transition state. nih.gov
The reaction is not inhibited by the presence of quinones, which are radical scavengers. nih.gov
Density Functional Theory (DFT) calculations of the reaction profile support a high-energy barrier for a radical pathway but a lower-energy, more feasible polar pathway. nih.gov
| Kinetic Parameter | Value | Solvent |
| Activation Energy (Ea) | 13.7 kcal mol⁻¹ | - |
| Kinetic Isotope Effect (kH/kD) | 1.65 | Benzene |
| Kinetic Isotope Effect (kH/kD) | 2.04 | THF |
This table shows kinetic data for the base-catalyzed dehydrogenation of a model organotin hydride, supporting a polar mechanism. nih.gov
Ionic pathways can also be facilitated in hydrostannation reactions when the substrate contains strong electron-withdrawing groups. ucl.ac.uk
Stereochemical Aspects and Regioselectivity in this compound Reactions
The stereochemistry and regioselectivity of reactions involving this compound are critical for its application in complex molecule synthesis.
Regioselectivity is often determined by the competition between different reaction pathways available to an intermediate radical. A prominent example is the reaction of an unsaturated alkyl halide. The initially formed carbon radical can either abstract a hydrogen atom from the tin hydride to give a simple reduction product or undergo an intramolecular cyclization to form a new ring system. pharmacy180.comvaia.com The prevalence of one pathway over the other can be controlled by adjusting reaction conditions, such as the concentration of the tin hydride. pharmacy180.com In hydrostannation reactions, the addition of the Sn-H bond across a multiple bond, the regioselectivity is determined by the relative stability of the possible intermediate radicals, with the stannyl group typically adding to the less substituted position. ucl.ac.uk
Stereochemistry in these radical reactions is often governed by the geometry of the intermediate radical. If a radical is formed at a chiral center, it often adopts a planar or rapidly inverting trigonal geometry, which can lead to racemization. However, the final stereochemical outcome of the hydrogen atom transfer step is frequently controlled by steric factors; the this compound will approach the radical from the least sterically hindered face, leading to a predictable major diastereomer. libretexts.org The stereoselectivity of hydrostannation reactions has been extensively studied, with NMR spectroscopy being the primary tool to characterize the Z, E, and α-adducts formed. ucl.ac.uk
Theoretical and Computational Elucidation of Reaction Mechanisms
Modern computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms that are difficult to probe experimentally. sci-hub.se Density Functional Theory (DFT) is a particularly valuable method for studying the reactions of organotin hydrides. frontiersin.org
Using software packages like Gaussian, researchers can perform calculations with various functionals (e.g., B3LYP, M06) and basis sets to model the reaction pathway. riken.jp These theoretical studies allow for the geometric optimization of reactants, intermediates, transition states, and products, providing a complete energy profile of the reaction. sci-hub.se The calculated energy barriers for different potential pathways can help to explain observed product ratios, regioselectivity, and the viability of a proposed mechanism. frontiersin.org For instance, a reaction with a calculated energy barrier below ~21 kcal/mol is generally considered to proceed readily at room temperature. frontiersin.org
Computational studies have been instrumental in:
Supporting a polar mechanism over a radical one for certain dehydrogenation reactions by showing an prohibitively high energy barrier for the radical pathway. nih.gov
Investigating the impact of different substituents on degradation rates and reaction mechanisms. frontiersin.org
Providing insight into the subtle noncovalent interactions, such as C-H•••π or metal•••π interactions, that can stabilize key transition states and influence diastereoselectivity in complex cyclizations. riken.jp
These theoretical insights, when combined with experimental evidence from kinetics, isotopic labeling, and product analysis, create a comprehensive and convincing picture of the reactivity of this compound. sci-hub.se
Strategic Applications of Tri N Octyltin Hydride in Contemporary Organic Synthesis
Reductive Dehalogenation and Related Reductions
Tri-n-octyltin hydride is a highly effective reagent for the reductive cleavage of carbon-halogen bonds, a process known as reductive dehalogenation. This transformation proceeds via a free-radical chain mechanism and is applicable to a wide array of substrates.
The reduction of organic halides is a cornerstone application of organotin hydrides. ucl.ac.uk The reaction is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), which generates a tri-n-octyltin radical. libretexts.orgdiva-portal.org This radical then abstracts a halogen atom from the substrate to form a carbon-centered radical. This new radical subsequently abstracts a hydrogen atom from a molecule of this compound, yielding the dehalogenated product and regenerating the tri-n-octyltin radical to continue the chain reaction. libretexts.org
The efficiency of the reduction is dependent on the nature of the carbon-halogen bond, with the general reactivity trend being R-I > R-Br > R-Cl > R-F. ucl.ac.uk This selectivity allows for the preferential reduction of more reactive halogens in polyhalogenated compounds. The method is valued for its high functional group tolerance and its applicability to primary, secondary, tertiary, aryl, and vinyl halides. organic-chemistry.org While many literature examples utilize the more common tri-n-butyltin hydride, this compound functions analogously and is often preferred due to the easier removal of the resulting tin-halide byproducts.
Table 1: Examples of Reductive Dehalogenation
| Substrate | Halide Type | Product | Typical Conditions |
| 1-Bromoadamantane | Alkyl Bromide | Adamantane | (C8H17)3SnH, AIBN, Toluene, 80°C |
| 4-Chlorobenzonitrile | Aryl Chloride | Benzonitrile | (C8H17)3SnH, AIBN, Benzene, reflux |
| (E)-β-Bromostyrene | Vinyl Bromide | Styrene | (C8H17)3SnH, AIBN, Toluene, reflux |
| 1-Iodododecane | Alkyl Iodide | Dodecane | (C8H17)3SnH, AIBN, Benzene, 80°C |
This compound is instrumental in the deoxygenation of alcohols through the Barton-McCombie reaction. This two-step process provides a powerful method for replacing a hydroxyl group with a hydrogen atom. libretexts.org In the first step, the alcohol is converted into a thiocarbonyl derivative, such as a xanthate or a thionobenzoate. libretexts.org
In the second step, treatment with this compound and a radical initiator (AIBN) triggers a radical chain reaction. The tri-n-octyltin radical adds to the C=S bond of the thiocarbonyl derivative, leading to fragmentation that generates a carbon-centered radical. This alkyl radical then abstracts a hydrogen atom from the tin hydride to furnish the deoxygenated product and propagate the radical chain. libretexts.org
Table 2: Barton-McCombie Deoxygenation of Alcohols
| Alcohol Substrate | Thiocarbonyl Derivative | Deoxygenated Product |
| Cholesterol | S-Methyl Xanthate | Cholestane |
| Isopropyl alcohol | Phenyl Thionocarbonate | Propane |
| Cyclohexanol | Thiocarbonylimidazolide | Cyclohexane |
| Geraniol | Thionobenzoate | 3,7-Dimethylocta-2,6-diene |
Hydrostannylation Reactions with Unsaturated Substrates
Hydrostannylation refers to the addition of a tin-hydrogen bond across a carbon-carbon double or triple bond. ucl.ac.uk This reaction is a highly effective and atom-economical method for preparing vinylstannanes and alkylstannanes, which are valuable intermediates in cross-coupling reactions. qub.ac.uk
The hydrostannylation of alkynes with this compound yields vinylstannanes, while addition to alkenes produces alkylstannanes. ucl.ac.ukresearchgate.net The reaction can be initiated under radical conditions (using AIBN or UV light) or catalyzed by transition metals, most commonly palladium complexes. qub.ac.ukresearchgate.net
Under radical conditions, the tri-n-octyltin radical adds to the unsaturated bond to form a carbon-centered radical, which then abstracts a hydrogen from the tin hydride. ucl.ac.uk While effective, radical hydrostannylation can sometimes suffer from a lack of stereoselectivity. qub.ac.uk Transition metal-catalyzed hydrostannylation, particularly with palladium catalysts, often proceeds with high levels of control. qub.ac.ukresearchgate.net
Table 3: Hydrostannylation of Unsaturated Substrates
| Unsaturated Substrate | Reaction Type | Product |
| 1-Octyne | Alkyne Hydrostannylation | (E)-1-(Tri-n-octylstannyl)-1-octene |
| Phenylacetylene | Alkyne Hydrostannylation | (E)-β-(Tri-n-octylstannyl)styrene |
| 1-Decene | Alkene Hydrostannylation | 1-(Tri-n-octylstannyl)decane |
| Styrene | Alkene Hydrostannylation | 1-Phenyl-1-(tri-n-octylstannyl)ethane |
Controlling the regiochemistry (where the tin atom adds) and stereochemistry (the resulting geometry of the double bond) is crucial for the synthetic utility of hydrostannylation. researchgate.net
In the case of terminal alkynes, radical addition typically places the stannyl (B1234572) group at the terminal carbon. ucl.ac.uk Palladium-catalyzed reactions, however, can provide access to either the α-vinylstannane (stannyl group at the internal carbon) or the β-vinylstannane (stannyl group at the terminal carbon), depending on the ligands and conditions used. qub.ac.uk The stereochemistry of palladium-catalyzed additions to alkynes generally results from a syn-addition of the Sn-H bond, leading to the (E)-isomer as the major product. researchgate.net The geometry of the starting substrate can also direct the outcome, with Z-enynols, for instance, showing a remarkable directing effect in palladium-catalyzed hydrostannations. nih.govsigmaaldrich.com
Table 4: Regio- and Stereocontrol in the Hydrostannylation of 1-Octyne
| Catalyst / Initiator | Major Regioisomer | Major Stereoisomer |
| AIBN (Radical) | Terminal (β) | Mixture of E/Z |
| Pd(PPh3)4 | Terminal (β) | E |
| Mo(CO)3L3 | Internal (α) | E |
| RuCp* Complex | Internal (α) | Z (anti-addition) |
Carbon-Carbon Bond Forming Reactions
One of the most powerful applications of this compound is in mediating radical-based carbon-carbon bond formation. libretexts.org These reactions, often performed in a tandem or cascade sequence, typically involve the generation of a carbon radical from an organic halide, which then adds to a suitably positioned alkene or alkyne to forge a new C-C bond. libretexts.orgdiva-portal.org
This strategy is particularly effective for the construction of cyclic systems through intramolecular cyclization. A radical is generated at one end of a molecule, which then attacks a π-system elsewhere in the same molecule to form a ring. The resulting cyclic radical abstracts a hydrogen atom from this compound to yield the final product and propagate the radical chain. libretexts.org 5-exo-trig cyclizations are generally favored, leading to the formation of five-membered rings, although six-membered rings and larger systems can also be constructed.
Table 5: Examples of this compound Mediated C-C Bond Formation
| Radical Precursor | Alkene/Alkyne Acceptor | Product Type | Example Product |
| 6-Iodo-1-hexene | Intramolecular Alkene | 5-exo Cyclization | Methylcyclopentane |
| o-Bromobenzyl allyl ether | Intramolecular Alkene | 5-exo Cyclization | 3-Methyl-2,3-dihydrobenzofuran |
| Iodoacetamide + Alkene | Intermolecular Alkene | Intermolecular Addition | Functionalized Amide |
| Aryl Iodide + Alkyne | Intermolecular Alkyne | Intermolecular Addition | Substituted Alkene |
Radical Cyclization Strategies
Radical cyclizations mediated by trialkyltin hydrides, such as this compound, are powerful methods for constructing cyclic systems, which are common motifs in biologically active molecules. chemistryviews.org The general mechanism involves the generation of a tin radical, typically initiated by azobisisobutyronitrile (AIBN), which then abstracts a halogen atom or another suitable radical precursor from an acyclic substrate. This creates a carbon-centered radical that can subsequently attack an intramolecular alkene or alkyne, leading to the formation of a new ring. The resulting cyclized radical is then quenched by a hydrogen atom from a this compound molecule, regenerating the tin radical and propagating the chain reaction.
These cyclizations are governed by specific regiochemical and stereochemical preferences, often following Baldwin's rules for ring closure. The 5-exo-trig and 6-exo-trig cyclizations are particularly common and efficient, leading to the formation of five- and six-membered rings, respectively. nih.govmdpi.com For instance, the cyclization of 1,6-dienes can be induced to form functionalized cyclopentane (B165970) systems. semanticscholar.org Research has demonstrated the utility of this strategy in creating multiply substituted cyclopentane derivatives with moderate to excellent diastereoselectivity. nih.govrsc.org
The following table summarizes representative findings in radical cyclization reactions:
| Substrate Type | Radical Initiator | Cyclization Pathway | Product Type | Reference |
| Tethered Vinyl Bromide and Alkene | AIBN | 5-exo-trig | Tetrahydropyrrole Motif | nih.gov |
| Allylic-allylic Alkylation Products | AIBN | 5-exo-trig | Substituted Cyclopentanes | nih.govrsc.org |
| Acrylates with Pendant Aryl Group | Microwave/AIBN | 5-exo ring closure | 2-Arylindolines | organic-chemistry.org |
| Dienylamides | AIBN | 5-exo-trig | Heterocycles | mdpi.com |
Intermolecular Coupling Processes
Beyond intramolecular cyclizations, this compound is also instrumental in mediating intermolecular coupling reactions. In these processes, a radical generated from one molecule is trapped by a second, different molecule before being quenched by the tin hydride. This allows for the formation of a new carbon-carbon bond between two distinct chemical entities.
A notable example is the three-component coupling strategy, where a radical is generated and adds to one component, and the resulting radical intermediate is then trapped by a third component. This approach is highly efficient for rapidly building molecular complexity. For instance, a radical can be generated and participate in an intermolecular coupling due to stabilization from adjacent functional groups, such as an alkoxy-substituent. nih.gov This multicomponent coupling produces the desired product along with a tin-centered radical that can continue the radical chain reaction. nih.gov Such processes are valuable for their atom economy and for constructing complex structures in a single step.
The table below details examples of intermolecular coupling processes.
| Reactant 1 | Reactant 2 | Mediator System | Product Type | Key Feature | Reference |
| Alkyl Halide | Allylic Triphenylstannane | Trialkyltin Hydride / Initiator | Tri-coupled Product | Multicomponent coupling | nih.gov |
| Terminal Alkyne | Acetylenic Sulfone | Palladium Catalyst / Tin Hydride | Difunctionalized 1,3-Diene | Hydrostannylation | researchgate.net |
Contributions to Complex Molecule Synthesis and Natural Product Derivatization
The radical-mediated reactions facilitated by this compound have found significant application in the total synthesis of complex natural products and their derivatives. The mild reaction conditions and high functional group tolerance make this reagent suitable for use in late-stage synthetic sequences involving delicate molecular architectures.
One prominent example is the total synthesis of (+)-caldaphnidine J, a complex alkaloid. nih.gov In this synthesis, a key step involved an intramolecular cyclization between a vinyl bromide and an alkene to construct the molecule's tetrahydropyrrole motif. nih.gov Attempts to achieve this transformation using other methods, such as Ni(0)-mediated coupling, were unsuccessful. However, the use of tributyltin hydride (a close analog of this compound) with AIBN successfully induced the desired 5-exo-trig cyclization, furnishing a crucial intermediate that was carried on to the final natural product. nih.gov
Another illustration is found in the synthetic work towards resiniferatoxin (B1680534), a potent natural product. A thermally induced three-component radical coupling mediated by a tin hydride was employed to forge the A-ring of the resiniferatoxin core. This single transformation not only formed a new ring but also introduced two new stereocenters and an allylic chain that was essential for the subsequent formation of the molecule's seven-membered B-ring. nih.gov These examples underscore the strategic importance of trialkyltin hydrides in overcoming synthetic challenges and efficiently constructing the intricate frameworks of complex molecules.
Catalytic Dimensions and Enabling Technologies for Tri N Octyltin Hydride Systems
Tri-n-octyltin Hydride as a Component in Catalytic Cycles
This compound, and its more extensively studied analogue tributyltin hydride, plays a crucial role as a mediator in various radical chain reactions, where it functions as a key component of a catalytic cycle. libretexts.orglibretexts.org The primary role of the organotin hydride is to act as a hydrogen atom transfer agent. These reactions are typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), which upon thermal or photochemical decomposition generates a radical that abstracts the hydrogen atom from the this compound to form a tri-n-octyltin radical (R₃Sn•). libretexts.org
The generated tri-n-octyltin radical then participates in the main reaction, for instance, by abstracting a halogen atom from an organic halide to produce a carbon-centered radical and a tri-n-octyltin halide. libretexts.org This carbon-centered radical can then undergo various transformations, such as intramolecular cyclization or intermolecular addition to an alkene. rsc.org The resulting radical product then abstracts a hydrogen atom from another molecule of this compound, thereby regenerating the tri-n-octyltin radical and continuing the chain reaction. libretexts.orglibretexts.org
Initiation: Formation of the tri-n-octyltin radical.
Propagation:
Reaction of the tri-n-octyltin radical with the substrate to generate a carbon-centered radical.
Transformation of the carbon-centered radical.
Reaction of the transformed radical with this compound to yield the final product and regenerate the tri-n-octyltin radical.
Termination: Combination of two radical species.
A significant thermodynamic driving force for these reactions is the formation of a strong tin-halogen bond at the expense of a weaker tin-hydrogen bond, and the formation of a stronger carbon-hydrogen bond. libretexts.org
| Reaction Type | Role of this compound | Typical Substrates | Initiator |
| Dehalogenation | Hydrogen atom donor | Alkyl, vinyl, or aryl halides | AIBN |
| Radical Cyclization | Hydrogen atom donor and chain carrier | Unsaturated halides or thioesters | AIBN |
| Barton-McCombie Deoxygenation | Hydrogen atom donor | Thionoesters or xanthates | AIBN |
| Hydrostannation | Addition of Sn-H across a multiple bond | Alkenes and alkynes | Radical initiator or UV light ucl.ac.uk |
Supported and Heterogeneous Catalysis Featuring Organotin Hydride Moieties
To address the challenges associated with the toxicity and separation of organotin compounds from reaction products, significant research has focused on the development of supported and heterogeneous organotin catalysts. rsc.orggoogle.com Immobilizing organotin hydride moieties on solid supports allows for easier recovery and recycling of the catalyst, minimizing product contamination. rsc.orgrsc.org
Various solid supports have been employed, including silica (B1680970), alumina, and polymeric resins. rsc.orggoogle.comresearchgate.net The organotin species can be chemically bonded to the support surface. For instance, organotin silanes can be reacted with surface hydroxyl groups on silica to form a stable linkage. google.com These supported organotin compounds can then be converted to the corresponding hydrides for use in catalytic reactions.
One approach involves linking a dialkyltin species to the surface of silica, which can then act as a recyclable hydride transfer catalyst for the reduction of aldehydes and ketones, using a siloxane as the stoichiometric hydrogen source. rsc.orgrsc.org Polymer-supported organotin hydrides have also been developed and have demonstrated similar reactivity to their homogeneous counterparts, such as tributyltin hydride, in various radical reactions. researchgate.netresearchgate.net
| Support Material | Immobilized Organotin Species | Application | Advantages |
| Silica | Dialkyltin alkoxide rsc.org | Reduction of ketones and aldehydes rsc.org | Easy recovery and recycling rsc.org |
| Polymeric Resins | Organotin hydride moieties researchgate.net | Reduction of organic halides researchgate.net | Reduced tin contamination in products researchgate.net |
| Silica Gel | Organotin silanes google.com | Esterification and transesterification reactions google.com | Continuous flow process feasibility google.com |
These heterogeneous systems offer a practical solution to the problems of using organotin reagents in synthesis, making the processes more environmentally benign. google.comresearchgate.net
Development of Catalytic Alternatives to Stoichiometric this compound Use
The stoichiometric use of this compound in organic synthesis poses significant drawbacks due to the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts. msu.eduorganic-chemistry.org This has spurred the development of methods that utilize organotin hydrides in catalytic amounts. The central concept involves the in situ regeneration of the organotin hydride from the organotin halide byproduct formed during the reaction. msu.edu
This is typically achieved by using a stoichiometric amount of a less expensive and more environmentally benign reducing agent. organic-chemistry.org Common reducing agents used for this purpose include various silanes, such as polymethylhydrosiloxane (B1170920) (PMHS) and phenylsilane, as well as sodium borohydride (B1222165). msu.eduorganic-chemistry.org
For example, in a radical dehalogenation reaction, a catalytic amount of this compound can be used to initiate and propagate the radical chain. The tri-n-octyltin halide formed is then reduced back to the hydride by the stoichiometric reducing agent, allowing the catalytic cycle to continue. msu.edu
Several methodologies have been developed based on this principle:
Silane-based reduction: Polymethylhydrosiloxane (PMHS) or other silanes can be used to regenerate the tin hydride from tin alkoxides. msu.edu In the presence of a fluoride (B91410) source like potassium fluoride, PMHS can also reduce tin halides to the corresponding hydrides. msu.edu
Borohydride-based reduction: Sodium borohydride can be used to reduce the tri-n-octyltin halide byproduct back to the active hydride. msu.edu
Conjugate reductions: An organotin hydride-catalyzed, silicon hydride-mediated method has been developed for the conjugate reduction of α,β-unsaturated ketones. organic-chemistry.orgacs.org In this system, the tin hydride performs the key transformation, and the silicon hydride regenerates the tin catalyst. organic-chemistry.org
These catalytic approaches significantly reduce the amount of organotin waste generated, making the reactions more practical and environmentally acceptable. msu.eduresearchgate.net
| Catalytic System | Stoichiometric Reductant | Reaction Type | Organotin Species Regenerated |
| Bu₃SnCl / PMHS / KF | Polymethylhydrosiloxane (PMHS) | Dehalogenation | Bu₃SnH msu.edu |
| Bu₃SnCl / NaBH₄ | Sodium borohydride | Radical cyclization | Bu₃SnH msu.edu |
| Bu₃SnH / PhSiH₃ | Phenylsilane | Conjugate reduction of enones | Bu₃SnH organic-chemistry.org |
Advanced Analytical and Spectroscopic Characterization Techniques in Tri N Octyltin Hydride Research
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. innovatechlabs.comresearchgate.net The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. innovatechlabs.com XPS is a powerful tool for the surface characterization of organotin compounds like Tri-n-octyltin Hydride, providing insights into the surface chemistry that governs its reactivity and stability. aip.org
In the context of this compound research, XPS can be employed to investigate the elemental composition of the surface, identifying the presence of tin (Sn), carbon (C), and any surface contaminants, such as oxygen. It is particularly valuable for analyzing the chemical state of the tin atom, which is crucial for understanding the compound's properties and behavior in various applications. For instance, XPS can differentiate between different oxidation states of tin, such as Sn(IV) in the parent hydride and potentially Sn(II) or other species formed during degradation or reaction. aip.org
The analysis of high-resolution XPS spectra for the individual elements in this compound can provide detailed information about their chemical environment.
Expected Core Level Spectra for this compound:
| Core Level | Expected Binding Energy Range (eV) | Information Derived |
| Sn 3d | 485 - 495 | The binding energy of the Sn 3d5/2 peak provides information about the oxidation state of the tin atom. A shift in this peak can indicate the formation of tin oxides or other tin species on the surface. aip.org Deconvolution of this peak can help to quantify the different chemical states of tin present. |
| C 1s | 284 - 288 | The C 1s spectrum can be complex due to the presence of octyl chains. It can be deconvoluted to identify different carbon environments, such as C-Sn, C-C, and C-H bonds. The presence of higher binding energy components could indicate surface contamination or oxidation (e.g., C-O bonds). aip.org |
| O 1s | 530 - 534 | The presence of an O 1s peak would indicate surface oxidation of the this compound, with the binding energy providing information about the nature of the oxygen species (e.g., Sn-O, C-O). aip.org |
Note: Hydrogen (H) is not detectable by XPS.
Environmental Fate and Mechanistic Degradation of Organotin Hydrides in Research Contexts
Photolytic Degradation Mechanisms
Photolysis, or degradation by sunlight, is a significant abiotic pathway for the breakdown of organotin compounds in the environment, particularly in surface waters. nih.govresearchgate.net For Tri-n-octyltin Hydride, this process involves the absorption of ultraviolet (UV) radiation, which provides the energy to break the covalent bonds between the tin and carbon atoms.
The primary mechanism is a stepwise dealkylation process, where the octyl groups are cleaved from the tin atom one by one. researchgate.net Direct sunlight exposure can lead to the slow degradation of organotin hydrides into inorganic tin salts. gelest.com The degradation pathway is generally understood as follows:
Step 1: this compound ((n-C₈H₁₇)₃SnH) absorbs UV radiation, leading to the homolytic cleavage of a tin-carbon bond.
Step 2: This generates a di-n-octyltin radical and an octyl radical. These reactive intermediates can then participate in a variety of subsequent reactions.
Step 3: The process continues, cleaving the remaining octyl groups, leading to the formation of di-n-octyltin, and subsequently mono-n-octyltin species.
Step 4: The ultimate end product of complete photolytic degradation is inorganic tin. researchgate.net
| Degradation Stage | Compound | Number of Octyl Groups |
| Parent Compound | This compound | 3 |
| First Degradation Product | Di-n-octyltin species | 2 |
| Second Degradation Product | Mono-n-octyltin species | 1 |
| Final Product | Inorganic Tin | 0 |
Hydrolytic Stability and Degradation Pathways in Aquatic Systems
The hydrolytic stability of organotin hydrides is a critical factor in their persistence in aquatic environments. The tin-hydrogen (Sn-H) bond in this compound is susceptible to hydrolysis, reacting with water. While specific data on this compound is limited, the general behavior of organotins suggests that they have low water solubility, which is inversely proportional to the number and size of the organic groups. ccme.ca
In aqueous systems, this compound can undergo hydrolysis to form Tri-n-octyltin Hydroxide (B78521) and hydrogen gas. The hydroxide can then exist in equilibrium with its corresponding oxide, bis(tri-n-octyltin) oxide.
Reaction Pathway:
(n-C₈H₁₇)₃SnH + H₂O → (n-C₈H₁₇)₃SnOH + H₂
2 (n-C₈H₁₇)₃SnOH ⇌ [(n-C₈H₁₇)₃Sn]₂O + H₂O
Further degradation in aquatic systems often involves a combination of hydrolysis and photolysis, leading to the cleavage of the tin-carbon bonds. The persistence of these compounds is significantly influenced by their tendency to adsorb to suspended particulate matter and sediments, which can shield them from photolytic degradation. ccme.caresearchgate.net
Biotransformation and Microbial Degradation Mechanisms
Biotransformation by microorganisms is a crucial pathway for the degradation of organotin compounds in soil and aquatic sediments. nih.govresearchgate.net Numerous species of bacteria, fungi, and algae have been shown to degrade organotins, particularly the more widely studied tributyltin (TBT). researchgate.net The mechanism is analogous for other tri-substituted organotins and involves a sequential dealkylation process, where microbial enzymes cleave the organic groups from the tin atom. researchgate.net
For this compound, the biodegradation pathway is expected to proceed as follows:
Initial Step: Tri-n-octyltin compounds are metabolized by microorganisms.
De-octylation: One octyl group is removed, forming di-n-octyltin derivatives.
Further Degradation: The di-n-octyltin is further degraded to mono-n-octyltin.
Final Mineralization: The last octyl group is cleaved, resulting in non-toxic inorganic tin.
This stepwise removal of the alkyl groups generally leads to a reduction in the toxicity of the compound. nih.gov
| Compound | Abbreviation | Key Characteristic |
| Tri-n-octyltin | TOT | Parent compound |
| Di-n-octyltin | DOT | First microbial degradation product |
| Mono-n-octyltin | MOT | Second microbial degradation product |
| Inorganic Tin | Sn(IV) | Final, less toxic product |
Gram-negative bacteria are generally observed to be more resistant to TBT than Gram-positive bacteria, which may be related to differences in their cell wall structures. researchgate.net This suggests that specific microbial communities will have varying efficiencies in degrading this compound.
Influence of Environmental Factors on Degradation Kinetics and Pathways
The rate and dominant pathway of this compound degradation are heavily influenced by a range of environmental factors. ccme.caresearchgate.net The contribution of each degradation process—photolytic, hydrolytic, and microbial—is determined by the specific conditions of the environmental compartment (water column, sediment, or soil).
Key influencing factors include:
Sunlight/UV Radiation: The intensity and penetration of sunlight in the water column are direct drivers of photolytic degradation. Degradation will be faster in clear, shallow waters.
Temperature: Higher temperatures generally increase the rates of both microbial activity and abiotic chemical reactions, accelerating degradation.
pH: The pH of the water can affect the hydrolytic stability of the Sn-H bond and the speciation of the degradation products.
Oxygen Availability: The presence of oxygen is critical for many aerobic microbial degradation pathways. In anoxic sediments, degradation is typically much slower.
Microbial Population: The presence, diversity, and density of capable microbial communities are essential for effective biotransformation.
| Environmental Factor | Influence on Degradation Rate | Primary Pathway Affected |
| High Sunlight Intensity | Increases | Photolysis |
| High Temperature | Increases | Microbial Degradation, Hydrolysis |
| Neutral to Alkaline pH | May influence speciation | Hydrolysis |
| High Oxygen Levels | Increases | Aerobic Microbial Degradation |
| Low Oxygen Levels | Decreases | Microbial Degradation |
| High Adsorption to Sediment | Decreases | Photolysis, Biodegradation |
Emerging Research Directions and Future Innovations for Tri N Octyltin Hydride
Green Chemistry Principles Applied to Tri-n-octyltin Hydride Chemistry
The application of green chemistry principles to reactions involving this compound is a critical area of research, driven by the inherent toxicity and persistence of organotin compounds. The primary goals are to reduce the environmental impact of tin-mediated reactions by developing safer alternatives and implementing effective strategies for waste minimization and catalyst recovery.
Exploration of Less Toxic and More Sustainable Alternatives
A significant drawback of organotin hydrides is their high toxicity and lipophilicity, which complicates their removal from reaction products and poses environmental risks. This has spurred extensive research into finding environmentally benign alternatives that can replicate the reactivity of tin hydrides in radical reactions. Key alternatives include organosilanes and organogermanes.
Silicon Hydrides : Compounds like tris(trimethylsilyl)silane (B43935) have emerged as viable, less toxic substitutes. They can act as radical H-donors in a similar fashion to tin hydrides for various chemical transformations.
Germanium Hydrides : Tributylgermanium hydride, for instance, is presented as a replacement for tributyltin hydride. It offers practical advantages such as lower toxicity, greater stability, and significantly easier work-up procedures after a reaction.
These alternatives aim to match the synthetic utility of this compound while minimizing the hazards associated with tin.
| Reagent Type | Example Compound | Key Advantages over Organotin Hydrides | Reference |
|---|---|---|---|
| Silicon Hydrides | Tris(trimethylsilyl)silane | Lower toxicity, often more environmentally benign. | |
| Germanium Hydrides | Tributylgermanium Hydride | Lower toxicity, good stability, easier product purification. | |
| Indium Hydrides | (Indium-based reagents) | Considered a possible alternative H-donor. |
Strategies for Tin Recovery and Minimization of Byproducts
To mitigate the environmental impact of existing tin hydride chemistry, researchers are developing robust methods for removing tin-containing byproducts and recovering the tin for reuse. Preventing waste is a core principle of green chemistry, and these strategies are crucial for making tin-mediated reactions more sustainable.
Effective strategies often involve converting the tin byproducts into forms that are easily separated from the desired organic product.
Precipitation : One common laboratory technique involves treating the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF). This converts tin halide byproducts into insoluble tributyltin fluoride, which precipitates and can be removed by filtration.
Hydrolysis and Extraction : Novel tin hydrides have been designed where the tin-containing byproducts can be removed by mild hydrolysis. This process converts them into base-soluble materials that can be easily extracted from the organic product using an aqueous sodium bicarbonate solution.
Solid-Phase Extraction : Another approach uses a stationary phase composed of 10% anhydrous potassium carbonate and silica (B1680970) gel in column chromatography. This method is highly effective at capturing organotin impurities, reducing their levels from stoichiometric amounts down to parts-per-million (ppm) concentrations.
Polymer-Bound Reagents : The use of polymer-supported organotin hydrides facilitates the recovery process. After the reaction, the polymer-bound tin byproducts can be simply filtered off from the solution containing the product.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant leap forward in process safety, efficiency, and control. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch methods, particularly when dealing with hazardous or highly reactive substances.
The key benefits of using flow chemistry for tin-mediated reactions include:
Enhanced Safety : By containing hazardous reagents like this compound within a closed and automated system, operator exposure is minimized. The small reaction volumes at any given moment reduce the risks associated with exothermic events or accidental releases.
Precise Reaction Control : Flow reactors allow for superior control over parameters such as temperature, pressure, and reaction time. This precision can lead to improved selectivity and higher yields, minimizing the formation of unwanted byproducts.
Increased Efficiency and Scalability : Reactions can often be performed much faster in flow systems due to enhanced heat and mass transfer. Scaling up production is achieved by simply running the system for a longer duration, avoiding the complexities of scaling up batch reactors.
Automation and High-Throughput Screening : Automated flow platforms enable the rapid screening of numerous reaction conditions or the synthesis of chemical libraries. This is particularly valuable in drug discovery and materials science for generating and testing a diverse range of molecules efficiently.
| Advantage | Description in the Context of this compound | Reference |
|---|---|---|
| Improved Safety | Minimizes handling of toxic and reactive tin hydrides in a closed loop system. | |
| Precise Control | Accurate management of temperature and stoichiometry reduces side reactions and tin waste. | |
| Facilitated Scaling | Production can be increased by extending run time rather than changing reactor size. | |
| Automation | Enables high-throughput synthesis and optimization for creating libraries of complex molecules. |
Advanced Computational Chemistry for Predicting Reactivity and Designing Novel Systems
Advanced computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules and reaction mechanisms at an atomic level. Using methods like Density Functional Theory (DFT), researchers can model the intricate details of reactions involving this compound, providing insights that are difficult to obtain through experiments alone.
This computational approach is being applied in several key areas:
Mechanism Elucidation : DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. For example, computational studies have been used to clarify the polar mechanism for the dehydrogenation of organotin trihydrides and to analyze the catalytic mechanisms of organotin compounds in esterification reactions.
Reactivity Prediction : By calculating properties like bond dissociation energies and electronic structures, computational models can predict how a molecule like this compound will behave under different conditions. This predictive power helps in designing more efficient reactions and understanding the nucleophilicity of different types of metal hydrides.
Design of Novel Reagents and Catalysts : Computational chemistry allows for the in silico design of new organotin reagents or catalysts with tailored properties. For example, researchers can model how changes to the ligand structure around the tin atom might affect the reagent's reactivity, selectivity, or toxicity, guiding synthetic efforts toward more effective and safer compounds. DFT is also used to guide the design of novel sensor materials by simulating their interactions with target molecules.
By combining computational predictions with experimental validation, chemists can accelerate the discovery and optimization of new synthetic methods and materials, making the use of organotin chemistry more precise and predictable.
Role in the Synthesis of Novel Materials and Functional Architectures
The unique reactivity of this compound as a radical initiator and chain transfer agent makes it a valuable tool in the synthesis of novel materials and complex molecular architectures. Its ability to mediate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions is being exploited to create a range of advanced materials.
Polymer Synthesis and Modification : this compound can be used to initiate radical polymerization, a process that forms polymers through the successive addition of monomer units to a radical chain end. This allows for the synthesis of a wide variety of polymers. Furthermore, organotin hydrides can be used to create polymer-bound reagents, such as by the hydrostannation of vinylated polystyrene. These functionalized polymers can then be used in solid-phase synthesis, which simplifies the purification of products and allows for the creation of libraries of complex molecules.
Complex Macrocycles : The precise bond-forming capabilities of organotin chemistry have been used to construct elaborate, functional architectures. A notable example is the synthesis of a novel eighteen-tin-nuclear macrocyclic complex from the reaction of di-n-butyltin dichloride with a sodium salt of 2-mercaptonicotinic acid. Such structures are of interest for their potential applications in catalysis, host-guest chemistry, and materials science.
Bioactive Compounds and Functional Molecules : Tin hydride-mediated radical cyclizations are a powerful method for constructing cyclic and polycyclic molecules, which form the core of many natural products and pharmaceuticals. This methodology has been applied to the solid-phase synthesis of polycyclic indoline (B122111) derivatives and other complex organic molecules. Additionally, research into novel organotin compounds incorporating Schiff bases has yielded complexes with significant biological activity, highlighting their potential in medicinal chemistry.
Through these applications, this compound and related compounds continue to be enabling reagents in the quest to build increasingly complex and functional molecules and materials.
Q & A
Q. What are the optimal synthetic routes for Tri-n-octyltin Hydride, and how do reaction conditions influence purity and yield?
- Methodological Answer: TnOTH is typically synthesized via Grignard reactions or tin-halide reductions. For example, reacting tri-n-octyltin chloride with lithium aluminum hydride (LiAlH₄) under inert atmospheres (argon/nitrogen) at −78°C to 0°C yields TnOTH. Purity depends on stoichiometric control, solvent selection (e.g., THF or diethyl ether), and post-synthesis purification via fractional distillation .
- Key Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | −78°C to 0°C | Prevents side reactions |
| Solvent | THF | Enhances reaction kinetics |
| Reducing Agent | LiAlH₄ or NaBH₄ | Determines reaction pathway |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹¹⁹Sn NMR: Identifies hydridic proton environments (δ ≈ 3–5 ppm) and tin coordination geometry.
- XRD/Rietveld Refinement: Resolves crystal structure, including Sn–H bond lengths (typically 1.7–1.8 Å) and lattice parameters .
- FTIR: Detects Sn–H stretching vibrations (1800–1900 cm⁻¹).
Discrepancies in lattice parameters (e.g., deviations >2%) may indicate impurities or metastable phases, requiring Pawley refinement for correction .
Advanced Research Questions
Q. How do steric effects from the n-octyl groups influence the reactivity of this compound in radical reactions?
- Methodological Answer: The bulky n-octyl ligands hinder access to the tin center, reducing reaction rates in sterically crowded systems. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a 30–50% decrease in hydrogen-atom transfer (HAT) efficiency compared to less hindered analogs (e.g., trimethyltin hydride). Computational DFT models (B3LYP/6-311++G**) correlate steric bulk with increased activation energies (ΔG‡ ≈ 15–20 kJ/mol) .
Q. What mechanisms explain contradictions in reported thermal stability data for this compound?
- Methodological Answer: Discrepancies arise from experimental setups:
- DSC/TGA: Decomposition onset varies by 20–40°C depending on heating rates (5°C/min vs. 10°C/min) and atmospheric control (argon vs. nitrogen) .
- In Situ Synchrotron XRD: Captures metastable intermediates (e.g., Sn–H···Sn bridges) during decomposition, which are missed in ex situ analyses .
Recommendations: - Standardize heating rates and gas environments.
- Use dual thermocouples to account for localized temperature gradients .
Q. Can computational models predict the regioselectivity of this compound in allylic reductions?
- Methodological Answer: Yes. DFT calculations (M06-2X/def2-TZVP) simulate transition states to identify preferred reaction pathways. For example, in cyclohexene reductions, the hydride attacks the less substituted carbon (anti-Markovnikov) due to lower steric strain (ΔE‡ = 12 kJ/mol difference vs. Markovnikov) .
- Validation: Compare computed activation energies with kinetic isotopic effect (KIE) studies using deuterated substrates.
Data Contradiction Analysis
Q. How to resolve conflicting reports on Sn–H bond dissociation energies (BDEs) in this compound?
- Methodological Answer: Discrepancies (e.g., BDEs ranging 250–280 kJ/mol) stem from:
- Experimental Methods: Calorimetry vs. gas-phase mass spectrometry.
- Theoretical Models: Variations in basis sets (e.g., 6-31G* vs. cc-pVTZ).
Resolution Strategy: - Cross-validate using coupled-cluster (CCSD(T)) benchmarks.
- Replicate gas-phase experiments with cryogenic trapping to minimize thermal noise .
Methodological Recommendations
- In Situ Monitoring: Use high-energy synchrotron XRD (e.g., ESRF ID15B beamline) to track phase changes during synthesis/decomposition .
- Thermal Analysis: Apply the Kissinger equation to derive activation energies from volumetric desorption data .
- Error Mitigation: Include internal standards (e.g., LaB₆) in XRD to calibrate instrument parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
